

Propargyl Tosylate: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Propargyl-Tos

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Propargyl tosylate (prop-2-yn-1-yl 4-methylbenzenesulfonate) is a vital reagent in organic synthesis, prized for its utility in introducing the propargyl group into a wide array of molecules. This functional group is a cornerstone in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. Propargyl tosylate serves as a stable and reactive alternative to the more hazardous propargyl bromide, making it a preferred choice in many synthetic applications, including nucleophilic substitutions and cross-coupling reactions.^[1] This guide provides an in-depth overview of its synthesis and a detailed protocol for its characterization.

Synthesis of Propargyl Tosylate

The most common and efficient method for synthesizing propargyl tosylate is through the tosylation of propargyl alcohol. This reaction involves the treatment of propargyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, typically sodium hydroxide, in a suitable solvent like diethyl ether.^{[2][3]}

Experimental Protocol

A detailed procedure for the synthesis of propargyl tosylate is outlined below, adapted from established literature.^{[2][3]}

Materials and Equipment:

- 2 L round-bottom flask
- Mechanical stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- High-vacuum line

Reaction Scheme:

Procedure:

- A 2 L round-bottom flask is equipped with a mechanical stirrer and charged with propargyl alcohol (58 mL, 1.0 mol), p-toluenesulfonyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.[2][3]
- The resulting mixture is cooled to 0 °C in an ice bath.
- Sodium hydroxide pellets (200 g, 5.00 mol) are added to the solution in six portions while maintaining vigorous stirring at 0 °C.[2][3]
- The reaction mixture is then allowed to warm to room temperature and is stirred overnight.[2][3]
- After the reaction is complete, the suspension is poured into cold water.
- The aqueous layer is extracted twice with diethyl ether (2 x 250 mL).[2][3]
- The combined ether layers are dried over anhydrous sodium sulfate (Na_2SO_4) and then concentrated using a rotary evaporator.[2][3]
- The final product, pure propargyl tosylate, is obtained as a dark liquid after drying under a high vacuum, yielding approximately 185 g (84.0%).[2][3]

Caution: It is imperative to wear gloves when handling propargyl tosylate.[2][3]

Data Presentation: Synthesis Parameters

Reactant/Reagent	Molecular Formula	Amount	Molar Equivalent
Propargyl Alcohol	C ₃ H ₄ O	58 mL	1.0 mol
p-Toluenesulfonyl Chloride	C ₇ H ₇ ClO ₂ S	250 g	1.30 mol
Sodium Hydroxide	NaOH	200 g	5.00 mol
Diethyl Ether	(C ₂ H ₅) ₂ O	1000 mL	-

Characterization of Propargyl Tosylate

The identity and purity of the synthesized propargyl tosylate are confirmed through various analytical techniques, primarily spectroscopic methods.

Physical and Chemical Properties

Property	Value
Appearance	Clear colorless to brown/dark liquid[1][2]
Molecular Formula	C ₁₀ H ₁₀ O ₃ S[1]
Molecular Weight	210.25 g/mol [1]
Density	1.215 g/mL at 20 °C
Refractive Index	n _{20/D} 1.530
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate. Not miscible in water.[1]
Storage	2-8°C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

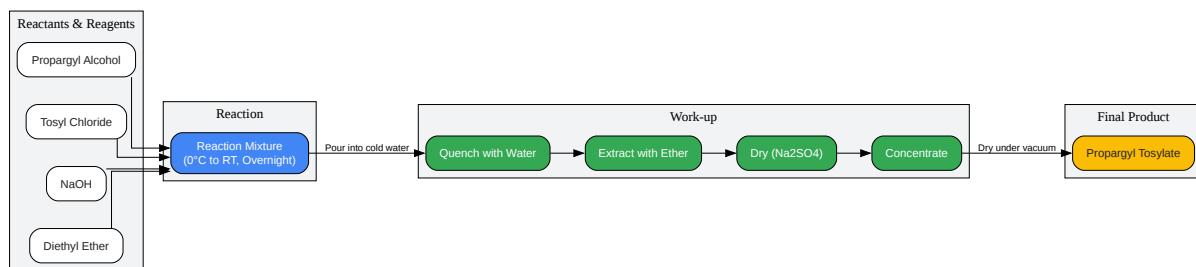
¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of propargyl tosylate. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹ H NMR (500 MHz, CDCl ₃)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic Protons (Ar-H)	7.76	Doublet	8.0	2H
Aromatic Protons (Ar-H)	7.30	Doublet	8.5	2H
Methylene Protons (-CH ₂ -)	4.65	Doublet	2.5	2H
Acetylenic Proton (≡C-H)	2.49	Triplet	2.5	1H
Methyl Protons (-CH ₃)	2.47	Singlet	-	3H
¹³ C NMR (125 MHz, CDCl ₃)	Chemical Shift (δ, ppm)			
Aromatic Carbon (quaternary)	145.3			
Aromatic Carbon (quaternary)	133.1			
Aromatic Carbon	130.0			
Aromatic Carbon	128.2			
Acetylenic Carbon	77.4			
Acetylenic Carbon	75.4			
Methylene Carbon (-CH ₂ -)	57.44			
Methyl Carbon (-CH ₃)	21.8			

Spectroscopic data sourced from Beilstein Journal of Organic Chemistry.[2][3]

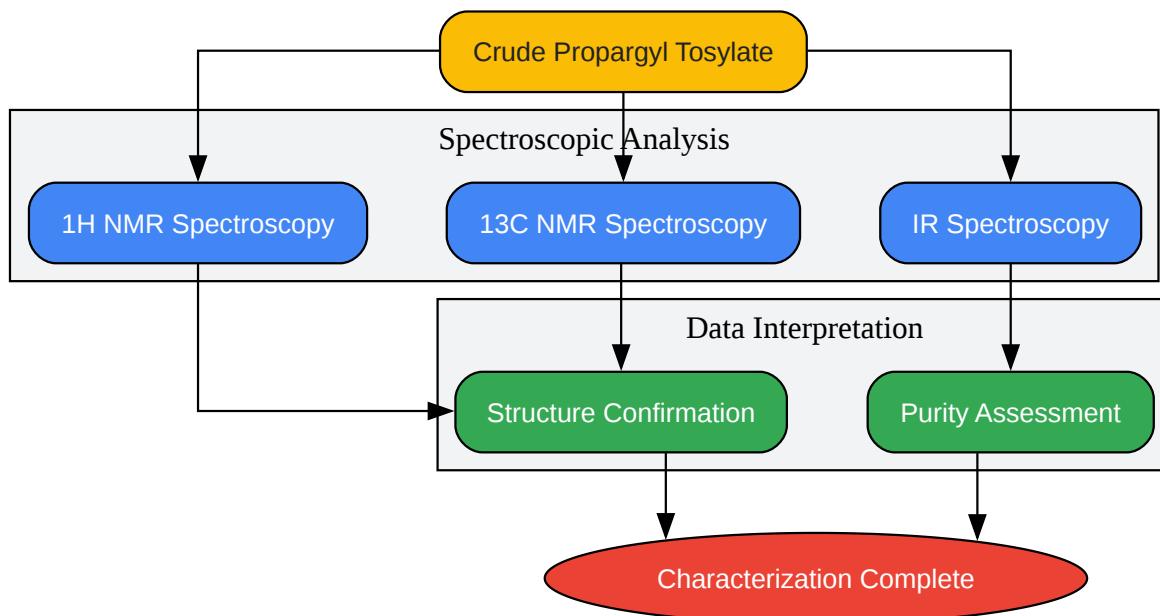
Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for propargyl tosylate.



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Caption: Synthesis workflow for propargyl tosylate.



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Caption: Logical workflow for the characterization of propargyl tosylate.

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